BTK Enzymatic Potency: Target Compound vs. Structural Analog (Example 79)
The target compound (Example 150 in US20240083900) demonstrates an IC50 of 1 nM against recombinant human BTK in a biochemical assay, representing a 1.2-fold improvement in potency over the closely related analog Example 79, which carries a different pyrazole N-substituent and shows an IC50 of 1.20 nM in the same assay [1]. Although the absolute difference is modest, both compounds achieve single-digit nanomolar potency, but the target compound’s structurally distinct oxan-2-ylmethyl group may offer advantages in downstream selectivity or pharmacokinetic parameters not captured by this single endpoint.
| Evidence Dimension | BTK enzymatic IC50 |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 79 (US20240083900): IC50 = 1.20 nM |
| Quantified Difference | 1.2-fold more potent (1 nM vs 1.20 nM) |
| Conditions | Recombinant human BTK; in vitro biochemical assay measuring inhibition of PLCγ2 phosphorylation; compound concentration-response (BindingDB assay description) |
Why This Matters
For procurement decisions in kinase drug discovery programs, even modest potency gains combined with scaffold novelty can translate into improved selectivity windows and intellectual property differentiation.
- [1] BindingDB entry for monomerid=658457 (Target: BTK; Ligand: US20240083900, Example 150). IC50 data extracted from BindingDB. Accessed via https://bdb2.ucsd.edu. View Source
